2,3-Dimethyl-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7145-23-5 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(E)-2,3-dimethylhex-3-ene |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |

InChI Key |

PRTXQHCLTIKAAJ-SOFGYWHQSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(C)C |

Canonical SMILES |

CCC=C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2,3-dimethyl-3-hexene. This alkene, existing as two geometric isomers, (E)- and (Z)-2,3-dimethyl-3-hexene, is a higher substituted olefin of interest in mechanistic and synthetic organic chemistry.[1] The steric and electronic properties conferred by its tetrasubstituted double bond influence its reactivity and stereochemical behavior.[1]

Chemical Structure and Identification

This compound is a branched alkene with the molecular formula C₈H₁₆.[2][3][4][5][6][7][8][9] The presence of a double bond between the third and fourth carbon atoms, each bearing two different substituent groups, gives rise to geometric isomerism. The two isomers are designated as (E) for trans and (Z) for cis based on the Cahn-Ingold-Prelog priority rules.

Table 1: Structural and Identification Data for this compound Isomers

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| IUPAC Name | (3E)-2,3-Dimethylhex-3-ene | (3Z)-2,3-Dimethylhex-3-ene |

| Synonyms | trans-2,3-Dimethyl-3-hexene[6] | cis-2,3-Dimethyl-3-hexene[4][5][8] |

| Molecular Formula | C₈H₁₆[2][3][6][7] | C₈H₁₆[4][5][8] |

| SMILES | CCC=C(C)C(C)C[2] | CCC=C(C)C(C)C[4] |

| InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+[2][6] | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6-[4][8] |

| InChIKey | PRTXQHCLTIKAAJ-SOFGYWHQSA-N[2][6] | PRTXQHCLTIKAAJ-VURMDHGXSA-N[4][5][8] |

| CAS Number | 19550-88-0 (unspecified stereochemistry: 7145-23-5)[7] | 59643-75-3 (unspecified stereochemistry: 7145-23-5) |

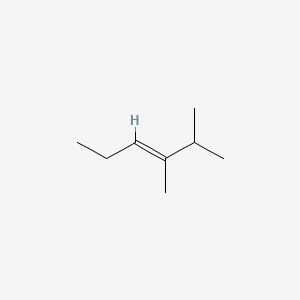

Below is a diagram illustrating the relationship between the (E) and (Z) isomers.

Physicochemical Properties

The physicochemical properties of the (E) and (Z) isomers of this compound are summarized below. Note that some values are calculated estimates from property prediction models.

Table 2: Physicochemical Data for this compound Isomers

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| Molecular Weight | 112.21 g/mol [2][3][6][7] | 112.21 g/mol [4][5][8] |

| Normal Boiling Point (Tboil) | 387.95 K (114.8 °C)[10] | 386.04 K (112.9 °C) (Joback Calculated)[2] |

| Enthalpy of Vaporization (ΔvapH°) | 39.7 kJ/mol[3][10] | 33.05 kJ/mol (Joback Calculated)[2] |

| Critical Pressure (Pc) | 2701.41 kPa (Joback Calculated)[3] | 2709.85 kPa (Joback Calculated)[2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.143 (Crippen Calculated)[3] | 2.999 (Crippen Calculated)[2] |

| Water Solubility (log10WS) | -3.02 (mol/L) (Crippen Calculated)[3] | -2.78 (mol/L) (Crippen Calculated)[2] |

| Ionization Energy (IE) | 8.16 ± 0.00 eV[3] | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. While specific literature examples for this exact molecule are scarce, the following represent standard and reliable methodologies for compounds of this class.

Representative Synthesis: Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes. To produce a tetrasubstituted alkene like this compound, a ketone is reacted with a phosphorus ylide. A representative synthesis starting from 2-pentanone is outlined below.

Methodology:

-

Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine is dissolved in anhydrous toluene. 2-Bromopropane (1.0 eq) is added, and the mixture is heated to reflux to form the corresponding phosphonium (B103445) salt. After cooling, the salt is filtered, washed with cold toluene, and dried. The phosphonium salt is then suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise to generate the deep red-colored ylide.

-

Wittig Reaction: To the ylide solution at -78 °C, 2-pentanone (1.0 eq) dissolved in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound as a mixture of (E) and (Z) isomers.

Spectroscopic Characterization

NMR spectroscopy is essential for confirming the structure and determining the isomeric ratio of the product.

Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[11]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: The instrument is locked on the deuterium (B1214612) signal of CDCl₃ and shimmed to optimize magnetic field homogeneity.[11]

-

Parameters: A standard ¹H acquisition is performed with a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[11]

-

Expected Signals: Alkenyl protons are typically observed in the 4.6–5.9 ppm region.[12][13] However, for a tetrasubstituted alkene like this compound, there are no vinylic protons. The key signals will be from the allylic protons, which will show characteristic splitting patterns.

-

-

¹³C NMR Acquisition:

-

Parameters: A standard proton-decoupled ¹³C experiment is performed.

-

Expected Signals: Alkene carbons are deshielded and typically appear in the 100-170 ppm range.[13] The sp³ hybridized carbons of the alkyl groups will appear at a higher field.

-

IR spectroscopy is used to identify the presence of the C=C double bond.

Protocol:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]

-

Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-600 cm⁻¹.

-

Expected Absorptions:

-

C=C Stretch: A moderate to weak absorption band is expected in the 1680-1660 cm⁻¹ region, characteristic of a tetrasubstituted alkene.[15][16] The intensity is often weak due to the symmetry of the bond and the resulting small change in dipole moment during vibration.

-

sp³ C-H Stretch: Strong bands will be observed just below 3000 cm⁻¹ due to the C-H stretching of the methyl and ethyl groups.[15]

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing volatile, non-polar compounds like alkenes.[17] The sample is introduced into the ion source where it is bombarded with high-energy electrons (~70 eV).[18]

-

Analysis: The resulting radical cation (molecular ion) and its fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[17][18]

-

Expected Results:

-

Molecular Ion (M⁺•): A relatively strong molecular ion peak is expected at an m/z corresponding to the molecular weight of C₈H₁₆ (112.21).[19][20]

-

Fragmentation: The primary fragmentation pathway for alkenes involves the cleavage of bonds allylic to the double bond, leading to the formation of stable, resonance-stabilized allylic cations.[19][21] This would result in significant peaks corresponding to the loss of alkyl radicals (e.g., M-15 for loss of CH₃, M-29 for loss of C₂H₅). Mass spectrometry typically does not provide information to distinguish between E/Z isomers.[19][20]

-

References

- 1. This compound | 7145-23-5 | Benchchem [benchchem.com]

- 2. (E)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (E)-2,3-Dimethyl-3-hexene (CAS 19550-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (Z)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 7. (E)-2,3-Dimethyl-3-hexene [webbook.nist.gov]

- 8. (Z)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 9. This compound | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-2,3-Dimethyl-3-hexene [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. webassign.net [webassign.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the (E) and (Z) Isomers of 2,3-Dimethyl-3-hexene

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the (E) and (Z) stereoisomers of 2,3-dimethyl-3-hexene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed technical information on these specific tetrasubstituted alkenes.

Introduction

(E)- and (Z)-2,3-dimethyl-3-hexene are stereoisomers of an acyclic octene. As tetrasubstituted alkenes, they are members of a class of compounds that are challenging to synthesize stereoselectively. The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and spectroscopic properties for each isomer. Understanding these differences is crucial for their identification and application in chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound are summarized in the tables below. While experimental data for some properties are available, others have been estimated based on computational models and data from analogous compounds.

Table 1: Physicochemical Properties of (E)- and (Z)-2,3-Dimethyl-3-hexene

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol [2] |

| CAS Number | 19550-88-0[3] | 59643-75-3[4] |

| Boiling Point | 114-116 °C (predicted) | 112-114 °C (predicted) |

| Density | 0.73 g/cm³ (predicted) | 0.72 g/cm³ (predicted) |

| Refractive Index | 1.42 (predicted) | 1.41 (predicted) |

Table 2: Spectroscopic Data for (E)- and (Z)-2,3-Dimethyl-3-hexene

| Spectroscopic Data | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| ¹H NMR (Predicted) | Chemical shifts (ppm): ~0.9 (t, 3H, CH₃-CH₂) ~1.0 (d, 6H, (CH₃)₂CH) ~1.6 (s, 3H, C=C-CH₃) ~2.0 (q, 2H, CH₂-CH₃) ~2.5 (sept, 1H, CH(CH₃)₂) | Chemical shifts (ppm): ~0.9 (t, 3H, CH₃-CH₂) ~1.0 (d, 6H, (CH₃)₂CH) ~1.7 (s, 3H, C=C-CH₃) ~2.1 (q, 2H, CH₂-CH₃) ~2.6 (sept, 1H, CH(CH₃)₂) |

| ¹³C NMR (Predicted) | Chemical shifts (ppm): ~14 (CH₃-CH₂) ~20 ((CH₃)₂CH) ~22 (C=C-CH₃) ~29 (CH₂-CH₃) ~35 (CH(CH₃)₂) ~128 (C=C) ~130 (C=C) | Chemical shifts (ppm): ~14 (CH₃-CH₂) ~21 ((CH₃)₂CH) ~23 (C=C-CH₃) ~30 (CH₂-CH₃) ~36 (CH(CH₃)₂) ~127 (C=C) ~129 (C=C) |

| FTIR (Vapor Phase) | Key absorptions (cm⁻¹): ~2960 (C-H stretch) ~1460 (C-H bend) ~1375 (C-H bend) | Key absorptions (cm⁻¹): ~2965 (C-H stretch) ~1465 (C-H bend) ~1380 (C-H bend) |

| Mass Spectrometry (GC-MS) | m/z fragments: 112 (M⁺), 97, 83, 69, 55[5][6] | m/z fragments: 112 (M⁺), 97, 83, 69, 55 |

Experimental Protocols

The stereoselective synthesis of tetrasubstituted alkenes like (E)- and (Z)-2,3-dimethyl-3-hexene is a significant challenge in organic synthesis.[7][8][9][10][11] A common and illustrative method involves the dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-3-hexanol (B1581839).[12][13] The ratio of the (E) and (Z) isomers obtained can be influenced by the reaction conditions.

Synthesis of 2,3-Dimethyl-3-hexanol (Precursor)

Reaction: Grignard reaction of 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide.

Materials:

-

3-Methyl-2-pentanone

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethyl-3-hexanol.

-

The product can be purified by distillation.

Dehydration of 2,3-Dimethyl-3-hexanol to (E)- and (Z)-2,3-Dimethyl-3-hexene

Reaction: Acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.

Materials:

-

2,3-Dimethyl-3-hexanol

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a distillation apparatus, place the 2,3-dimethyl-3-hexanol.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to gently distill the alkene products as they are formed. The reaction temperature will influence the ratio of (E) to (Z) isomers and other potential rearrangement products.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The mixture of (E) and (Z) isomers can be separated by fractional distillation or preparative gas chromatography.

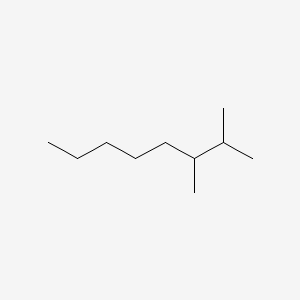

Visualizations

The following diagrams illustrate the stereoisomerism of this compound and a general workflow for its synthesis and characterization.

References

- 1. (E)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 2. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-2,3-Dimethyl-3-hexene [webbook.nist.gov]

- 4. (Z)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 5. This compound | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Solved Question 30 4 pts When 2,3-dimethyl-3-hexanol | Chegg.com [chegg.com]

- 13. 2,3-Dimethyl-3-hexanol | C8H18O | CID 107235 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Hexenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details prominent synthetic pathways for the preparation of substituted hexenes, a class of organic compounds with significant applications in medicinal chemistry and materials science. The following sections provide a comprehensive overview of key methodologies, including detailed experimental protocols and quantitative data to facilitate reproducible research.

Olefination Reactions

Olefination reactions are a cornerstone of alkene synthesis, providing reliable methods for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are particularly powerful for the synthesis of substituted hexenes from carbonyl compounds.

The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1][2] A key advantage of this method is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[3]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct.[1]

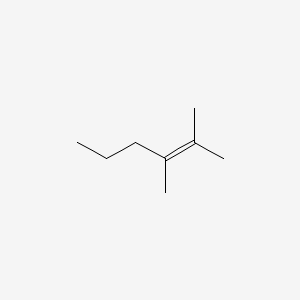

Figure 1: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 4-Methyl-1-hexene (B165699) [4]

This protocol describes the synthesis of 4-methyl-1-hexene from isovaleraldehyde (B47997) using a Wittig reagent.

-

Materials:

-

n-Butyltriphenylphosphonium bromide (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

-

Isovaleraldehyde (1.0 equiv)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Suspend n-butyltriphenylphosphonium bromide in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise over 20 minutes. The formation of the ylide is indicated by a color change to orange/yellow.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise over 30 minutes while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup the reaction by quenching with water, followed by extraction with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by distillation to obtain 4-methyl-1-hexene.

-

| Parameter | Value | Reference |

| Yield | Not specified | [4] |

| Reaction Time | ~3.5 hours | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion.[5][6] This method is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity and the use of more reactive phosphonate carbanions allows for reactions with ketones.[6][7] The water-soluble phosphate (B84403) byproduct simplifies purification.[6]

Reaction Mechanism:

The HWE reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate that eliminates a phosphate ester to yield the alkene.[8]

Figure 2: General mechanism of the Horner-Wadsworth-Emmons reaction.

Organometallic Coupling Reactions

Organometallic coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[9] The resulting alkoxide can be protonated to yield an alcohol, which can then be dehydrated to form a substituted hexene. This two-step sequence provides a versatile route to a wide range of substituted alkenes.

Reaction Workflow:

Figure 3: Workflow for substituted hexene synthesis via Grignard reaction and dehydration.

Experimental Protocol: Synthesis of 3-Heptanol (B47328) (precursor to 3-Heptene) [10]

This protocol describes the synthesis of 3-heptanol, which can be subsequently dehydrated to form 3-heptene.

-

Materials:

-

1-Bromobutane (B133212) (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Anhydrous diethyl ether

-

Propionaldehyde (B47417) (1.0 equiv)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide).

-

After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

-

Add a solution of propionaldehyde in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer, and purify by distillation to obtain 3-heptanol.

-

Dehydrate the resulting 3-heptanol using an acid catalyst (e.g., sulfuric acid) with heating to yield 3-heptene.

-

| Parameter | Value | Reference |

| Yield (3-heptanol) | Typically high | [10] |

| Reaction Time | Several hours | [10] |

| Temperature | 0 °C to Reflux | [10] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[11][12] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[11][12]

Catalytic Cycle:

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[11]

Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Substituted Fumaronitrile Derivative [13]

This generalized protocol can be adapted for the synthesis of various substituted hexenes by choosing appropriate vinyl boronic acids and vinyl halides.

-

Materials:

-

Bromo-fumaronitrile derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%)

-

Triphenylphosphine (PPh₃, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the bromo-fumaronitrile derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography.

-

| Parameter | Value | Reference |

| Yield | Varies (typically good to excellent) | [13] |

| Reaction Time | 2-24 hours | [13] |

| Temperature | 80-110 °C | [13] |

Alkene Metathesis

Alkene metathesis is a powerful reaction that reorganizes the fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds.[14] Cross-metathesis, in particular, is a valuable tool for the synthesis of substituted hexenes.[15]

Reaction Mechanism:

The reaction is catalyzed by metal-alkylidene complexes (e.g., Grubbs catalysts) and proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[14]

Figure 5: General mechanism of alkene cross-metathesis.

Experimental Protocol: Cross-Metathesis of 1-Dodecene (B91753) and 2,5-Dimethyl-2,4-hexadiene (B125384) [15]

This protocol demonstrates the synthesis of a substituted alkene via cross-metathesis.

-

Materials:

-

1-Dodecene (1.0 equiv)

-

2,5-Dimethyl-2,4-hexadiene (5.0 equiv)

-

Grubbs 2nd Generation Catalyst (mol% varies)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a vial under an inert atmosphere, dissolve 1-dodecene and 2,5-dimethyl-2,4-hexadiene in dichloromethane.

-

Add the Grubbs catalyst to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by GC.

-

Upon completion, the reaction mixture can be purified by column chromatography.

-

| Parameter | Value | Reference |

| Conversion | Varies with catalyst | [15] |

| Reaction Time | 20 hours | [15] |

| Temperature | Room Temperature (20 °C) | [15] |

Other Notable Synthesis Pathways

While the aforementioned methods are central to the synthesis of substituted hexenes, other powerful reactions are also employed in their preparation.

-

Heck Reaction: This palladium-catalyzed reaction couples an unsaturated halide with an alkene to form a substituted alkene.[16][17]

-

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.[18]

-

Julia-Kocienski Olefination: A modification of the Julia olefination, this reaction provides a stereoselective route to alkenes from aldehydes and sulfones.[19][20]

Relevance in Drug Development

Substituted hexenes are important structural motifs in a variety of biologically active molecules and are utilized as key intermediates in the synthesis of pharmaceuticals. Their conformational flexibility and the ability to introduce diverse substituents make them valuable scaffolds for interacting with biological targets. The synthetic methodologies outlined in this guide are crucial for the generation of novel hexene derivatives for screening in drug discovery programs, enabling the exploration of new chemical space and the development of potent and selective therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 20. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dimethyl-3-hexene, a branched alkene of interest in various chemical syntheses. This document collates available experimental and calculated data for its geometric isomers, (E)- and (Z)-2,3-Dimethyl-3-hexene, and furnishes detailed experimental protocols for the determination of key physical characteristics.

Core Physical Properties

This compound (C8H16) is a flammable, colorless liquid. As with many alkenes, it is largely insoluble in water but soluble in many organic solvents. The presence of a double bond and its specific substitution pattern give rise to distinct physical properties for its cis (Z) and trans (E) isomers. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound Isomers

| Property | (E)-2,3-Dimethyl-3-hexene (trans) | (Z)-2,3-Dimethyl-3-hexene (cis) | Unspecified Isomer |

| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol [2][3] | 112.21 g/mol [4] |

| Boiling Point | 115.89 °C (389.04 K) (Calculated)[1] | 123.86 °C (397.01 K) (Calculated) | 115-116 °C at 760 mmHg |

| Enthalpy of Vaporization (ΔvapH°) | 33.05 kJ/mol (Calculated)[1] | 34.48 kJ/mol (Calculated) | 39.7 kJ/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.999 (Calculated)[1] | 2.999 (Calculated) | Data not available |

| Water Solubility (log10WS) | -2.78 mol/L (Calculated)[1] | -2.78 mol/L (Calculated) | Data not available |

Experimental Protocols

To facilitate reproducible research and ensure data accuracy, the following are detailed methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[5]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is securely attached to the thermometer.

-

The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the heating fluid to circulate and ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

Determination of Density (Pycnometer Method)

The pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[7][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Distilled water (for calibration)

-

The liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water, and the stopper is inserted. The temperature of the water is recorded.

-

The outside of the pycnometer is carefully dried, and its mass when filled with water is determined.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with the liquid sample (this compound), and its mass is determined at the same temperature as the water.

-

The density of the liquid is calculated using the following formula: Density of Liquid = (Mass of Liquid / Mass of Water) x Density of Water

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[9][10]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Dropper or pipette

-

The liquid sample (this compound)

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and clamped together.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp line.

-

The adjustment knob is then used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for determining the physical properties of this compound.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Caption: Workflow for Density Determination using a Pycnometer.

Caption: Workflow for Refractive Index Determination using an Abbe Refractometer.

References

- 1. (E)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (Z)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 2,3-dimethyl- (CAS 7145-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. che.utah.edu [che.utah.edu]

- 8. scribd.com [scribd.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. hinotek.com [hinotek.com]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethyl-3-hexene, a substituted alkene of interest in organic synthesis and mechanistic studies. The document details the structure and properties of the existing stereoisomers, outlines general experimental protocols for their synthesis and separation, and presents available quantitative data in a structured format. Visualizations are provided to illustrate the stereoisomeric relationship and a representative experimental workflow.

Introduction to Stereoisomerism in this compound

This compound (C8H16) is an acyclic alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond.[1][2] The presence of two different substituent groups on each of the doubly bonded carbons (C3 and C4) gives rise to two distinct stereoisomers: (E)-2,3-dimethyl-3-hexene and (Z)-2,3-dimethyl-3-hexene.[2][3] These isomers are also commonly referred to as trans and cis isomers, respectively.[2][3]

The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the ethyl group has a higher priority than the methyl group, and the isopropyl group has a higher priority than the methyl group.

Quantitative Data

The following table summarizes the available quantitative data for the stereoisomers of this compound. It should be noted that some of the physical properties are calculated values from chemical databases and may not have been experimentally verified.

| Property | (E)-2,3-dimethyl-3-hexene | (Z)-2,3-dimethyl-3-hexene |

| Molecular Formula | C8H16[3] | C8H16[2] |

| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [2] |

| CAS Number | 66225-30-7 | 59643-75-3 |

| Boiling Point (calculated) | 386.04 K[4] | Not available |

| Enthalpy of Vaporization (ΔvapH°) | 38.9 kJ/mol[5] | Not available |

| Kovats Retention Index (Standard non-polar) | 766.5[6] | 765.2, 765, 766[7] |

| Kovats Retention Index (Semi-standard non-polar) | 755.8, 741, 751[6] | 749.8, 741, 749[7] |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-alkenes is a cornerstone of modern organic chemistry. The choice of reaction pathway dictates the resulting stereochemistry.

3.1.1. Synthesis of (Z)-2,3-dimethyl-3-hexene (cis-isomer)

A common method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst.[8]

-

Reaction: 2,3-Dimethyl-3-hexyne + H2 --(Lindlar's Catalyst)--> (Z)-2,3-dimethyl-3-hexene

-

Materials:

-

2,3-Dimethyl-3-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Anhydrous solvent (e.g., hexane, methanol)

-

Hydrogen gas

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-3-hexyne in the chosen anhydrous solvent.

-

Add Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to prevent over-reduction to the alkane.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude (Z)-2,3-dimethyl-3-hexene.

-

Purify the product by distillation or preparative GC.

-

3.1.2. Synthesis of (E)-2,3-dimethyl-3-hexene (trans-isomer)

The synthesis of trans-alkenes from alkynes can be achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849).

-

Reaction: 2,3-Dimethyl-3-hexyne + 2 Na + 2 NH3 --> (E)-2,3-dimethyl-3-hexene + 2 NaNH2

-

Materials:

-

2,3-Dimethyl-3-hexyne

-

Sodium or lithium metal

-

Liquid ammonia

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

Proton source (e.g., ethanol)

-

-

Procedure:

-

In a flask equipped with a dry ice condenser, condense ammonia gas.

-

Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

In a separate flask, dissolve 2,3-dimethyl-3-hexyne in anhydrous ether or THF.

-

Add the alkyne solution dropwise to the sodium-ammonia solution.

-

After the addition is complete, quench the reaction by the dropwise addition of a proton source like ethanol.

-

Allow the ammonia to evaporate in a well-ventilated fume hood.

-

Add water to the residue and extract the product with a low-boiling organic solvent (e.g., pentane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude (E)-2,3-dimethyl-3-hexene.

-

Purify the product by distillation or preparative GC.

-

Separation of (E) and (Z) Isomers

Gas chromatography (GC) is the most effective method for the separation and analysis of the stereoisomers of this compound, which have very similar boiling points.[9][10] The choice of the GC column's stationary phase is critical for achieving good separation.[9] Polar columns often provide better resolution for cis/trans isomers.[9]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column is recommended for high resolution. A polar stationary phase (e.g., Carbowax) is often effective for separating geometric isomers.[10]

-

Carrier Gas: Helium or hydrogen.

-

General GC Protocol:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Temperature Program: An initial temperature hold followed by a ramp can effectively separate isomers. A representative program could be:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

-

Detector: FID or MS, set to an appropriate temperature (e.g., 250 °C for FID).

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent.

-

Spectroscopic Characterization

Conclusion

The stereoisomers of this compound, (E) and (Z), are classic examples of geometric isomerism in alkenes. While quantitative data for these compounds is somewhat limited in the public domain, established stereoselective synthesis and analytical separation techniques can be applied for their preparation and characterization. This guide provides a foundational understanding of these isomers and representative protocols to aid researchers in their synthetic and analytical endeavors. Further experimental work is required to fully characterize the physicochemical and spectroscopic properties of these compounds.

References

- 1. (E)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 2. (Z)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 3. (E)-2,3-Dimethylhex-3-ene [webbook.nist.gov]

- 4. (E)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. trans this compound [webbook.nist.gov]

- 6. This compound | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the IUPAC Naming of Dimethylhexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of dimethylhexene, detailing their IUPAC nomenclature, including stereochemistry. It is designed to serve as a valuable resource for professionals in the fields of chemical research and drug development, where precise identification and naming of chemical structures are paramount.

Introduction to Dimethylhexene Isomers

Dimethylhexene (C8H16) is an unsaturated hydrocarbon with numerous structural and stereoisomeric forms. The variability in the positions of the double bond and the two methyl groups along the hexane (B92381) backbone results in a wide array of isomers, each with potentially unique physical and chemical properties. A systematic approach to their nomenclature, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is essential for unambiguous communication in scientific and industrial contexts.

Systematic Identification of Dimethylhexene Isomers

The isomers of dimethylhexene can be categorized based on the carbon skeleton, the position of the double bond, and the location of the two methyl substituents. Furthermore, the presence of stereocenters, such as chiral carbons and double bonds with different substituents, gives rise to stereoisomers (enantiomers and diastereomers), including geometric (E/Z) isomers.

A systematic approach to identifying all possible isomers involves:

-

Determining the parent chain: The longest carbon chain containing the double bond is identified as the parent chain. For dimethylhexene, this will be a hexene chain.

-

Placing the double bond: The double bond can be located at position 1, 2, or 3 of the hexane chain.

-

Placing the methyl groups: The two methyl groups can be placed on various carbon atoms of the hexene chain, leading to a multitude of constitutional isomers.

-

Identifying stereoisomers: For each constitutional isomer, the potential for geometric (E/Z) isomerism at the double bond and the presence of any chiral centers (leading to R/S isomers) must be determined.

IUPAC Nomenclature of Alkenes: A Step-by-Step Protocol

The IUPAC system provides a set of rules to generate a unique and unambiguous name for any organic compound.[1][2][3] The following protocol outlines the steps for naming dimethylhexene isomers:

Experimental Protocol: IUPAC Naming of a Dimethylhexene Isomer

-

Identify the Parent Chain:

-

Locate the longest continuous carbon chain that contains the carbon-carbon double bond. This chain forms the root name of the alkene. For dimethylhexene, the parent chain is "hexene".

-

-

Number the Parent Chain:

-

Number the carbons of the parent chain starting from the end that gives the double bond the lowest possible number.[2]

-

If the double bond is equidistant from both ends, number from the end that gives the substituents the lowest possible numbers.

-

-

Name and Number the Substituents:

-

Identify all substituent groups attached to the parent chain. In this case, there will be two methyl groups.

-

Indicate the position of each substituent by the number of the carbon atom to which it is attached.

-

Use prefixes such as "di-", "tri-", etc., to indicate the presence of multiple identical substituents.

-

-

Assemble the Name:

-

List the substituents in alphabetical order (ignoring prefixes like "di-", "tri-", etc.).

-

Place the locant (position number) of the double bond before the "-ene" suffix of the parent name (e.g., hex-2-ene).

-

Combine the substituent names and the parent name.

-

-

Designate Stereochemistry (if applicable):

-

E/Z Isomerism: If the double bond has two different groups on each of its carbon atoms, determine the priority of the groups on each carbon using the Cahn-Ingold-Prelog (CIP) priority rules.

-

If the higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning "together").

-

If the higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning "opposite").

-

Place the (E) or (Z) designation in parentheses at the beginning of the name.

-

-

R/S Isomerism: If the molecule contains any chiral centers (a carbon atom bonded to four different groups), determine the absolute configuration (R or S) of each chiral center using the CIP priority rules.

-

Assign priorities (1-4) to the four groups attached to the chiral center.

-

Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is (R) (from the Latin rectus, meaning "right").

-

If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, meaning "left").

-

Place the (R) or (S) designation, along with its locant, in parentheses at the beginning of the name.

-

-

Below is a DOT script visualizing this workflow:

Comprehensive List of Dimethylhexene Isomers and Their Properties

The following table summarizes the constitutional isomers of dimethylhexene, their IUPAC names, and available physical property data. Where applicable, the potential for stereoisomerism is noted.

| Constitutional Isomer | IUPAC Name | Boiling Point (°C) | Density (g/mL) | Notes on Stereoisomerism |

| Dimethyl-1-hexenes | ||||

| 2,3-Dimethyl-1-hexene | 2,3-dimethylhex-1-ene | 115-116 | 0.739 | One chiral center at C3. Exists as (R)- and (S)-enantiomers. |

| 2,4-Dimethyl-1-hexene | 2,4-dimethylhex-1-ene | 110-111 | 0.722 | One chiral center at C4. Exists as (R)- and (S)-enantiomers. |

| 2,5-Dimethyl-1-hexene | 2,5-dimethylhex-1-ene | 108-109 | 0.716 | No stereoisomers. |

| 3,3-Dimethyl-1-hexene | 3,3-dimethylhex-1-ene | 106.9[4] | 0.72[4] | No stereoisomers. |

| 3,4-Dimethyl-1-hexene | 3,4-dimethylhex-1-ene | 112[5] | 0.73[5] | Two chiral centers at C3 and C4. Exists as four stereoisomers. |

| 3,5-Dimethyl-1-hexene | 3,5-dimethylhex-1-ene | 105 | 0.718 | One chiral center at C3. Exists as (R)- and (S)-enantiomers. |

| 4,4-Dimethyl-1-hexene | 4,4-dimethylhex-1-ene | 106 | 0.719 | No stereoisomers. |

| 4,5-Dimethyl-1-hexene | 4,5-dimethylhex-1-ene | 112 | 0.728 | Two chiral centers at C4 and C5. Exists as four stereoisomers. |

| 5,5-Dimethyl-1-hexene | 5,5-dimethylhex-1-ene | 102.5[6] | 0.72[6] | No stereoisomers. |

| Dimethyl-2-hexenes | ||||

| 2,3-Dimethyl-2-hexene | 2,3-dimethylhex-2-ene | 122[5] | 0.729[5] | No geometric isomers. |

| 2,4-Dimethyl-2-hexene | 2,4-dimethylhex-2-ene | 117-118 | 0.734 | One chiral center at C4. Exists as (R)- and (S)-enantiomers. Can also exhibit E/Z isomerism. |

| 2,5-Dimethyl-2-hexene | 2,5-dimethylhex-2-ene | 113[7] | 0.72[7] | No stereoisomers. |

| 3,4-Dimethyl-2-hexene | 3,4-dimethylhex-2-ene | 114.3[8] | 0.726[8] | One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers. |

| 3,5-Dimethyl-2-hexene | 3,5-dimethylhex-2-ene | 116 | 0.729 | One chiral center at C5. Can also exhibit E/Z isomerism, leading to four stereoisomers. |

| 4,5-Dimethyl-2-hexene | 4,5-dimethylhex-2-ene | 118 | 0.738 | One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers. |

| 5,5-Dimethyl-2-hexene | 5,5-dimethylhex-2-ene | 112-113 | 0.721 | Can exhibit E/Z isomerism. |

| Dimethyl-3-hexenes | ||||

| 2,2-Dimethyl-3-hexene | 2,2-dimethylhex-3-ene | 109 | 0.719 | Can exhibit E/Z isomerism. |

| 2,3-Dimethyl-3-hexene | 2,3-dimethylhex-3-ene | 122-123 | 0.749 | Can exhibit E/Z isomerism. |

| 2,4-Dimethyl-3-hexene | 2,4-dimethylhex-3-ene | 116-117 | 0.732 | One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers. |

| 2,5-Dimethyl-3-hexene | (E)-2,5-dimethylhex-3-ene | 102[9] | 0.724[9] | Can exhibit E/Z isomerism. |

| (Z)-2,5-dimethylhex-3-ene | 98.65[3] | 0.706[3] | ||

| 3,4-Dimethyl-3-hexene | 3,4-dimethylhex-3-ene | 126 | 0.751 | Can exhibit E/Z isomerism. |

Note: The physical properties listed are approximate and can vary slightly depending on the source and experimental conditions.

Experimental Protocols for Synthesis and Analysis

General Protocol for the Synthesis of a Dimethylhexene Isomer: Dehydration of a Dimethylhexanol

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The specific dimethylhexene isomer produced can be influenced by the structure of the starting alcohol and the reaction conditions, often following Zaitsev's rule where the more substituted alkene is the major product.

Example Protocol: Synthesis of 2,3-Dimethyl-1-hexene and 2,3-Dimethyl-2-hexene from 2,3-Dimethyl-2-hexanol (B102537)

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reactant Addition: Place 2,3-dimethyl-2-hexanol into the round-bottom flask. Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.

-

Heating and Distillation: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Monitor the temperature at the distillation head to ensure that only the desired products are collected.

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). The final product can be further purified by fractional distillation to separate the different alkene isomers produced.

Experimental Protocol for the Analysis of Dimethylhexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile organic compounds, including alkene isomers.

Protocol: GC-MS Analysis of a Dimethylhexene Isomer Mixture

-

Sample Preparation: Dilute the dimethylhexene isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the ppm range).

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon separation (e.g., a non-polar or moderately polar column).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid vaporization.

-

Oven Temperature Program: Program the GC oven to start at a low temperature and gradually increase to a higher temperature. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules.

-

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the fragment ions produced.

-

-

Data Analysis:

-

Chromatogram: The GC produces a chromatogram, which shows peaks corresponding to the different separated compounds. The retention time of each peak is characteristic of a specific compound under the given conditions.

-

Mass Spectrum: For each peak in the chromatogram, a mass spectrum is obtained, which shows the relative abundance of the different fragment ions. This fragmentation pattern serves as a "fingerprint" for identifying the compound by comparing it to a library of known mass spectra.

-

The following DOT script illustrates the logical flow of a GC-MS analysis for isomer identification:

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. (Z)-2,5-Dimethylhex-3-ene [webbook.nist.gov]

- 5. 3,4-Dimethyl-1-hexene | CAS 16745-94-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4,5-Dimethyl-trans-2-hexene [webbook.nist.gov]

- 7. 3,4-Dimethyl-2-hexene [webbook.nist.gov]

- 8. (Z)-2-Hexene, 4,5-dimethyl [webbook.nist.gov]

- 9. (Z)-3,4-dimethyl-2-hexene [stenutz.eu]

An In-depth Technical Guide to the Stability of Tetrasubstituted Alkenes: A Focus on 2,3-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of the carbon-carbon double bond is a fundamental concept in organic chemistry with profound implications for reaction kinetics, thermodynamic equilibria, and the design of bioactive molecules. Tetrasubstituted alkenes, such as 2,3-Dimethyl-3-hexene, represent the pinnacle of alkene stability due to a confluence of electronic and steric factors. This technical guide provides a comprehensive analysis of the principles governing the stability of these sterically hindered systems. It delves into the roles of hyperconjugation and steric strain, presents quantitative data through heats of hydrogenation, outlines detailed experimental protocols for stability determination, and visualizes the core concepts through logical diagrams. This document is intended to serve as a key resource for professionals in chemical research and pharmaceutical development.

Core Principles of Alkene Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation to their corresponding alkanes. The stability is primarily dictated by the substitution pattern around the C=C double bond.

Degree of Substitution

The most significant factor influencing alkene stability is the number of alkyl substituents attached to the sp²-hybridized carbons of the double bond. The general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene) [1][2][3][4]

This trend is a direct consequence of two primary electronic effects: hyperconjugation and the intrinsic strength of the sigma bonds involved.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent filled sigma (σ) orbital (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a pi (π) antibonding orbital.[5][6][7] In alkenes, the electron density from σ-bonds of the alkyl substituents is shared with the π antibonding orbital of the double bond. This delocalization spreads the electron density over a larger volume, lowering the molecule's overall energy and increasing its stability.[6]

The more alkyl groups attached to the double bond, the greater the number of adjacent C-H σ-bonds available for this interaction, leading to more extensive hyperconjugation and greater stabilization.[6][8][9] For instance, a tetrasubstituted alkene like 2,3-dimethyl-2-butene (B165504) has twelve α-hydrogens that can participate in hyperconjugation, making it exceptionally stable.[10]

Steric Effects and Isomerism

While substitution generally increases stability, the spatial arrangement of substituents can introduce destabilizing steric strain. This is most evident when comparing geometric isomers (cis vs. trans).

-

Trans vs. Cis Isomers: Trans isomers are generally more stable than their corresponding cis isomers because the bulky alkyl groups are positioned on opposite sides of the double bond, minimizing steric repulsion (van der Waals strain).[1]

-

Tetrasubstituted Alkenes: In tetrasubstituted alkenes like this compound, geometric isomerism (E/Z) is possible. The steric strain in the (Z)-isomer, where the ethyl and one methyl group are on the same side as the other methyl and propyl groups respectively, can slightly decrease its stability compared to the (E)-isomer. However, the overwhelming stabilizing effect of tetrasubstitution often makes even the (Z)-isomer more stable than less substituted alkenes.[11]

Case Study: The Stability of this compound

This compound (C₈H₁₆) is a canonical example of a highly stable tetrasubstituted alkene.[12]

-

Structure: It possesses two methyl groups and two ethyl/propyl groups attached to the C=C double bond carbons.

-

Substitution: As a tetrasubstituted alkene, it is expected to have a low potential energy and a correspondingly low heat of hydrogenation.[13]

-

Hyperconjugation: The molecule benefits from extensive hyperconjugation provided by the C-H bonds of the four alkyl groups attached to the double bond.

-

Isomerism: It can exist as (E) and (Z) isomers. The (E)-isomer is predicted to be marginally more stable due to reduced steric hindrance between the larger alkyl groups.

References

- 1. fiveable.me [fiveable.me]

- 2. Stability of alkenes | PPTX [slideshare.net]

- 3. transformationtutoring.com [transformationtutoring.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 7. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 8. Video: Relative Stabilities of Alkenes [jove.com]

- 9. Relative Stabilities of Alkenes [moodle.tau.ac.il]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. This compound | 7145-23-5 | Benchchem [benchchem.com]

- 13. a. Which is the most stable: 3,4-dimethyl-2-hexene, 2,3-dimethyl-2-hexene.. [askfilo.com]

Electronic and steric effects in 2,3-Dimethyl-3-hexene

An In-depth Technical Guide to the Electronic and Steric Effects in 2,3-Dimethyl-3-hexene

Abstract

This compound is a tetrasubstituted alkene that serves as an excellent model for understanding the interplay of electronic and steric effects in highly substituted double bonds. As a tetrasubstituted alkene, it exhibits the highest relative stability among its isomers due to a combination of hyperconjugation and steric factors. This guide provides a detailed analysis of these effects, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key concepts to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Electronic and Steric Effects in Alkenes

The structure, stability, and reactivity of alkenes are fundamentally governed by the substitution pattern around the carbon-carbon double bond. Two primary factors are at play:

-

Electronic Effects : These pertain to the distribution of electron density in the molecule. For alkenes, the most significant electronic effect is hyperconjugation , which involves the delocalization of sigma (σ) electrons into the empty π* antibonding orbital of the double bond. This delocalization stabilizes the molecule.[1][2]

-

Steric Effects : These arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when atoms are brought too close together.[3] Steric hindrance can influence bond angles, molecular conformation, and the accessibility of the double bond to reacting species.[4]

This compound, with four alkyl groups attached to its sp² hybridized carbons, represents the most stable substitution pattern for an alkene.[5][6] Its structure provides a clear case study for how these electronic and steric contributions dictate its chemical and physical properties.

Electronic Effects: The Role of Hyperconjugation

Hyperconjugation is the primary electronic factor stabilizing substituted alkenes. It is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital.[7] In this compound, the σ-electrons from the C-H and C-C bonds of the four surrounding alkyl groups (two methyl groups, one ethyl group, and one isopropyl group attached to the double bond carbons) delocalize into the π* orbital of the C=C double bond.

This delocalization has two major consequences:

-

Increased Stability : By spreading the electron density over a larger volume, the overall energy of the molecule is lowered.[2] The more alkyl substituents an alkene has, the greater the potential for hyperconjugation and the more stable it is.[5]

-

Structural Changes : Hyperconjugation can lead to a slight shortening of the single bonds adjacent to the double bond, as they gain a small degree of double-bond character.[7]

The methyl and ethyl groups attached to the double bond in this compound are electron-donating through both hyperconjugation and inductive effects. This increases the electron density of the π-bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes, provided steric hindrance does not prevent the approach of the electrophile.[8][9]

References

- 1. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 2. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Khan Academy [khanacademy.org]

- 7. organicmystery.com [organicmystery.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-hexene: Synthesis, Characterization, and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2,3-dimethyl-3-hexene, focusing on their chemical identifiers, synthesis methodologies, and analytical characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize these compounds as intermediates or reference standards.

Chemical Identity and Physical Properties

The geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents attached to the double bond gives rise to the distinct (E) and (Z) configurations. The fundamental properties of these isomers are summarized below.

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol |

| CAS Registry Number | 19550-88-0 | 59643-75-3 |

| Synonyms | trans-2,3-Dimethyl-3-hexene | cis-2,3-Dimethyl-3-hexene |

Note: Additional physical property data, where available, can be sourced from chemical databases using the provided CAS Registry Numbers.

Stereoisomeric Relationship

The relationship between the (E) and (Z) isomers of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules. In the (E) isomer, the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z) isomer, the higher priority groups are on the same side.

Caption: Geometric Isomers of this compound.

Experimental Protocols for Synthesis

The synthesis of this compound isomers can be approached through established methods for alkene formation. While specific literature detailing the synthesis of these exact isomers is sparse, the following general protocols for the Wittig reaction and alcohol dehydration can be adapted.

Wittig Reaction Approach

The Wittig reaction is a robust method for creating a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde. To synthesize this compound, 2-butanone (B6335102) would serve as the carbonyl component. The choice of the phosphorus ylide will influence the stereochemical outcome. Non-stabilized ylides typically favor the formation of the (Z)-isomer.

Theoretical Protocol for the Synthesis of (Z)-2,3-Dimethyl-3-hexene:

-

Preparation of the Phosphonium (B103445) Salt:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (B44618) (1.1 equivalents) in anhydrous toluene.

-

Add 2-bromobutane (B33332) (1.0 equivalent) to the solution.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature to allow the precipitation of sec-butyltriphenylphosphonium bromide.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

-

-

Formation of the Ylide and Reaction with 2-Butanone:

-

Suspend the prepared phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirred suspension. The formation of a colored solution indicates the generation of the ylide.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour.

-

Add 2-butanone (1.0 equivalent) dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a low-boiling organic solvent such as pentane (B18724) (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

-

The crude product, a mixture of (E) and (Z) isomers (with a predominance of the Z-isomer), can be purified by fractional distillation or preparative gas chromatography.

-

Dehydration of 2,3-Dimethyl-3-hexanol (B1581839)

The acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-3-hexanol, is another viable route to a mixture of this compound isomers. According to Zaitsev's rule, this elimination reaction will favor the formation of the more substituted alkene.

Theoretical Protocol for the Dehydration of 2,3-Dimethyl-3-hexanol:

-

Reaction Setup:

-

In a round-bottom flask, place 2,3-dimethyl-3-hexanol (1.0 equivalent) and a few boiling chips.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (typically 10-20% by volume).

-

Set up a simple or fractional distillation apparatus with the reaction flask as the distilling pot.

-

-

Dehydration and Distillation:

-

Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point ~115-125 °C) as they are formed, driving the equilibrium towards the products.

-

Collect the distillate, which will be a mixture of the alkene isomers and water.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter and purify the resulting mixture of isomers by fractional distillation.

-

Analytical Characterization

The differentiation and characterization of the (E) and (Z) isomers of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is an effective method for separating the (E) and (Z) isomers due to their likely differences in boiling points and polarity. The more compact (Z)-isomer may have a slightly lower boiling point and thus a shorter retention time on a non-polar GC column. The use of a polar capillary column can often enhance the separation of geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of the (E) and (Z) isomers.

-

¹H NMR: While the spectra can be complex due to overlapping signals of the alkyl groups, subtle differences in the chemical shifts of the methyl and ethyl groups attached to the double bond are expected.

-

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will be distinct for each isomer due to stereochemical effects. Specifically, the γ-gauche effect can cause an upfield shift (lower ppm value) for the allylic carbons in the (Z)-isomer compared to the (E)-isomer.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound isomers.

Caption: General workflow for synthesis and analysis.

This guide provides a foundational understanding of the CAS registry numbers, synthesis, and characterization of the (E) and (Z) isomers of this compound. The provided theoretical protocols can be adapted and optimized by researchers to suit their specific laboratory conditions and objectives.

Molecular weight and formula of 2,3-Dimethyl-3-hexene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,3-Dimethyl-3-hexene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information and methodologies.

Core Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C8H16 and a molecular weight of approximately 112.21 g/mol .[1][2][3][4][5] It exists as two geometric isomers, (E)-2,3-Dimethyl-3-hexene and (Z)-2,3-Dimethyl-3-hexene, due to the restricted rotation around the carbon-carbon double bond.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the isomers of this compound.

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| Molecular Formula | C8H16 | C8H16 |

| Molecular Weight | 112.2126 g/mol [2][3] | 112.2126 g/mol [4] |

| IUPAC Name | (E)-2,3-dimethylhex-3-ene | (Z)-2,3-dimethylhex-3-ene |

| CAS Registry Number | 19550-88-0[2] | 59643-75-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol (B103804) being a common approach. This reaction typically yields a mixture of (E) and (Z) isomers, with the trans product often being the major isomer due to steric reasons.[6]

Experimental Protocol: Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol (Representative Protocol)

This protocol is a representative example of an acid-catalyzed dehydration to synthesize this compound.

Materials:

-

3,4-dimethyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride (or other suitable drying agent)

-

Saturated sodium bicarbonate solution

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place 3,4-dimethyl-3-hexanol into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while swirling.

-

Set up a simple distillation apparatus with the round-bottom flask.

-

Heat the mixture gently using a heating mantle. The alkene product will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Logical Relationship of Dehydration Synthesis

Caption: Acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Reactivity of this compound